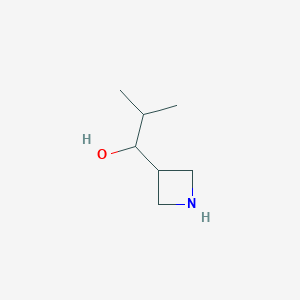

1-(Azetidin-3-yl)-2-methylpropan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Azetidin-3-yl)-2-methylpropan-1-ol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its bioactive properties , particularly in the development of new pharmaceuticals. Its structure allows it to interact with biological targets, making it a candidate for drug design aimed at treating various diseases.

- Antimicrobial Activity : Research indicates that derivatives of azetidine compounds exhibit antimicrobial properties. For instance, studies have shown that azetidine derivatives can effectively combat bacterial strains such as E. coli and Staphylococcus aureus .

- Cancer Therapeutics : The compound's potential as an anticancer agent has been explored, particularly in targeting specific pathways involved in tumorigenicity. For example, compounds with similar azetidine structures have demonstrated efficacy in inhibiting cancer cell migration and invasion .

Organic Synthesis

1-(Azetidin-3-yl)-2-methylpropan-1-ol serves as a building block in the synthesis of more complex organic molecules. Its functional groups enable various chemical transformations:

- Synthetic Routes : Methods such as the aza-Michael addition have been employed to synthesize azetidine derivatives efficiently. This approach allows for the construction of C–N bonds essential for creating diverse organic compounds .

- Reactivity Patterns : The presence of the hydroxyl group in this compound influences its solubility and reactivity, making it suitable for further functionalization in synthetic chemistry .

Materials Science

The unique properties of this compound may also find applications in materials science:

- Polymer Development : Its structural features suggest potential use in developing novel polymers or specialty chemicals with unique properties . The azetidine ring can impart specific characteristics to materials, enhancing their performance in various applications.

Case Studies and Research Findings

Several case studies highlight the practical applications of this compound:

Análisis De Reacciones Químicas

Esterification Reactions

The hydroxyl group undergoes esterification with carboxylic acids or acyl chlorides. Typical conditions involve acid catalysts (e.g., H₂SO₄) or base-mediated coupling agents (e.g., DCC/DMAP). For example:

-

Reaction with acetic acid yields 1-(azetidin-3-yl)-2-methylpropyl acetate .

-

Kinetics studies show higher reactivity in polar aprotic solvents (e.g., THF) compared to non-polar solvents.

Aza-Michael Addition

The azetidine nitrogen participates in nucleophilic additions to α,β-unsaturated carbonyl systems. Key findings include:

-

Reaction with acrylates in acetonitrile at 65°C using DBU as a base produces 1,3′-biazetidine derivatives with 64% yield .

-

Spectral characterization (¹H-NMR, ¹H-¹⁵N HMBC) confirms regioselectivity and structural dynamics of the products .

Table 1: Spectral Data for Aza-Michael Adducts

| Product | ¹H-NMR (δ, ppm) | ¹⁵N Chemical Shift (ppm) | Yield (%) |

|---|---|---|---|

| 1,3′-Biazetidine | 3.29 (t, CH₂-2′,4′) | −315.4 (N-1), −337.8 (N-1′) | 64 |

| 3-Hydroxy variant | 3.40 (br, CH₂-2,4) | −315.0 (N-1), −350.2 (N-1′) | 62 |

Reduction and Ring-Opening Reactions

The azetidine ring undergoes transformations under reducing conditions:

-

Treatment with LiAlH₄ induces ring contraction to form aziridine derivatives via dehalogenation pathways .

-

Example: Conversion of 4-aryl-1-(2-chloroethyl)azetidin-2-ones to 1-(1-aryl-3-hydroxypropyl)aziridines .

Oxidation Reactions

The alcohol group can be oxidized to a ketone or carboxylic acid:

-

KMnO₄ in acidic conditions oxidizes the secondary alcohol to 2-methylpropan-1-one derivatives.

-

Controlled oxidation with CrO₃ selectively targets the alcohol without affecting the azetidine ring.

Solvent and Catalyst Effects

-

Polar solvents (e.g., acetonitrile) enhance reaction rates in nucleophilic additions .

-

DBU outperforms weaker bases (e.g., Et₃N) in aza-Michael reactions due to superior deprotonation efficiency .

Stability Considerations

-

The azetidine ring remains stable under mild acidic/basic conditions but undergoes ring-opening in strong acids (e.g., HCl).

-

Thermal decomposition occurs above 200°C, releasing ammonia and forming olefinic by-products.

Propiedades

Fórmula molecular |

C7H15NO |

|---|---|

Peso molecular |

129.20 g/mol |

Nombre IUPAC |

1-(azetidin-3-yl)-2-methylpropan-1-ol |

InChI |

InChI=1S/C7H15NO/c1-5(2)7(9)6-3-8-4-6/h5-9H,3-4H2,1-2H3 |

Clave InChI |

KIACQOMFJQFCSF-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C(C1CNC1)O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.